3,3',5-Triiodo-L-thyronine-13C6

Description

Evolution of Thyroid Hormone Metabolic Research and the Role of Iodothyronines

The journey to understand thyroid hormone metabolism began with the identification of thyroxine (T4) and triiodothyronine (T3). nih.govccjm.org Initially, research focused on their synthesis and primary effects. However, the discovery that T4 is a prohormone converted to the more active T3 in peripheral tissues marked a paradigm shift. nih.govclevelandclinic.org This led to the exploration of the enzymes responsible for this conversion, the deiodinases, and the various metabolites produced, including the iodothyronines. oup.comnih.govnih.gov

The deiodinases, a family of selenoenzymes, play a critical role by selectively removing iodine atoms from thyroid hormones, thereby activating or inactivating them. oup.comnih.govbioscientifica.com This enzymatic activity is a key control point in regulating thyroid hormone action at the tissue level. oup.com The study of these pathways revealed a complex network of metabolic conversions, highlighting the importance of understanding the roles of all iodothyronine metabolites, not just T3 and T4. nih.gov

Significance of 3,3',5'-Triiodo-L-thyronine (rT3) as a Key Thyroid Hormone Metabolite in Physiological Systems

Reverse T3 is an isomer of T3, produced from T4 through the action of the type 3 deiodinase (D3). ccjm.orgnih.gov Unlike T3, which is the primary biologically active thyroid hormone, rT3 is considered largely inactive. ccjm.orgontosight.ai Its production is a key mechanism for inactivating thyroid hormone and is particularly important in conditions where a reduction in metabolic rate is beneficial, such as during illness, starvation, or fetal development. ccjm.orgnih.gov

Elevated levels of rT3 are observed in various physiological and pathological states, including non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome. ccjm.orgontosight.ainih.gov In such conditions, the body shunts T4 conversion away from the active T3 and towards the inactive rT3, likely as an adaptive response to conserve energy. ccjm.orgontosight.ai While rT3 itself has minimal direct biological activity, its levels can influence thyroid hormone signaling by competing with T3 for binding to transport proteins. ontosight.ai The measurement of rT3, often in conjunction with T3 and T4, provides valuable insights into the peripheral metabolism of thyroid hormones and can aid in the diagnosis and management of complex thyroid-related disorders. ontosight.airupahealth.com

Rationale for the Application of 3,3',5-Triiodo-L-thyronine-13C6 in Advanced Research Methodologies

The application of a ¹³C-labeled version of reverse T3, specifically this compound, offers significant advantages in thyroid hormone research. scbt.comsigmaaldrich.com The six carbon atoms in the thyronine backbone are replaced with ¹³C isotopes. nih.gov This labeling strategy is particularly useful for several reasons:

Internal Standard for Quantification: In quantitative analysis using mass spectrometry, an isotopically labeled internal standard is the gold standard. nih.gov this compound serves as an ideal internal standard for measuring endogenous rT3 levels in biological samples. Because it has the same chemical and physical properties as the unlabeled rT3, it co-elutes during chromatography and ionizes similarly in the mass spectrometer, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. rsc.org

Metabolic Flux Analysis: By administering this compound, researchers can trace its conversion to other metabolites. alfa-chemistry.com This allows for the direct measurement of the rates of rT3 clearance and its degradation pathways, providing crucial information about the activity of the deiodinase enzymes in vivo. nih.gov

Distinguishing Endogenous vs. Exogenous Sources: In studies involving the administration of rT3, the ¹³C-labeled form allows researchers to distinguish between the administered (exogenous) hormone and the body's own (endogenous) production. acs.org This is critical for accurately assessing the pharmacokinetic and pharmacodynamic properties of exogenously supplied rT3.

Scope and Foundational Research Objectives for Studies Involving this compound

The use of this compound is central to a range of research objectives aimed at deepening our understanding of thyroid hormone physiology and pathophysiology. Key research areas include:

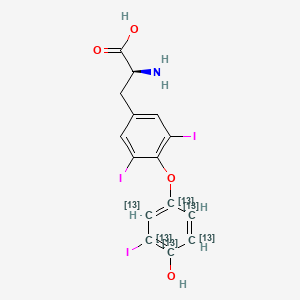

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12I3NO4 |

|---|---|

Molecular Weight |

656.93 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |

InChI Key |

AUYYCJSJGJYCDS-DGAVPSMWSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Origin of Product |

United States |

Advanced Analytical Methodologies and Quantitative Approaches Utilizing 3,3 ,5 Triiodo L Thyronine 13c6

Development and Validation of Mass Spectrometry-Based Assays for Thyroid Hormones and Metabolites

The pursuit of accurate thyroid hormone measurement has increasingly shifted from traditional immunoassays, which can be prone to interferences, to more specific and robust mass spectrometry (MS) techniques. nih.govcerilliant.com The development of these advanced assays relies heavily on the use of stable isotope-labeled internal standards like ¹³C₆-T3.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3,3',5-Triiodo-L-thyronine-13C6 Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of thyroid hormones and their metabolites in various biological samples, including serum, plasma, and tissue. nih.govplos.org This technique offers superior specificity and sensitivity compared to conventional methods. nih.gov In a typical LC-MS/MS workflow, the sample undergoes extraction and chromatographic separation before being introduced into the mass spectrometer. The use of ¹³C₆-T3 as an internal standard is crucial in this process. thermofisher.comthermofisher.comjsbms.jpnih.govresearchgate.netresearchgate.netrestek.com

During analysis, specific precursor-to-product ion transitions are monitored for both the native T3 and the ¹³C₆-T3 internal standard. For instance, a common transition for T3 is m/z 652.0 → 606.1, while for ¹³C₆-T3, it is m/z 658.0 → 612.1. jsbms.jp This allows for the simultaneous detection and quantification of both compounds, with the known concentration of the internal standard being used to accurately calculate the concentration of the endogenous T3. This approach effectively corrects for variations that may occur during sample preparation and analysis.

Several studies have detailed the development of LC-MS/MS methods for thyroid hormone analysis. These methods often involve the use of a C18 or biphenyl (B1667301) column for chromatographic separation and electrospray ionization (ESI) in positive mode for detection. thermofisher.comrestek.comsepscience.com The ability to separate T3 from its isomers, such as reverse T3 (rT3), is critical as they can have identical mass-to-charge ratios and can only be distinguished chromatographically. researchgate.netacs.org

Stable Isotope Dilution Mass Spectrometry (SID-MS) Techniques for Absolute Quantification

Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that provides highly accurate and precise absolute quantification of analytes. nih.gov The principle of SID-MS involves adding a known amount of a stable isotope-labeled version of the analyte, such as ¹³C₆-T3, to the sample. jsbms.jp This labeled compound, often referred to as an internal standard, has nearly identical chemical and physical properties to the endogenous analyte.

Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. libios.fr By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard using a mass spectrometer, the absolute concentration of the analyte in the original sample can be determined with high accuracy. nih.gov This technique is considered a reference method for the quantification of many small molecules, including thyroid hormones. nih.gov

The use of ¹³C-labeled internal standards, like ¹³C₆-T3, is preferred over other labeled variants (e.g., deuterium-labeled) as they are less likely to exhibit isotopic effects during chromatographic separation and provide a clear mass difference for unambiguous detection. cerilliant.com

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) for Labeled Analytes

Effective sample preparation is a critical step in achieving accurate and reliable quantification of thyroid hormones from biological matrices. The goal is to remove interfering substances such as proteins and lipids while efficiently extracting the analytes of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.netsepscience.com

Protein Precipitation: This is often the initial step and involves adding a solvent like acetonitrile (B52724) to the sample to denature and precipitate proteins. thermofisher.comthermofisher.com While simple and quick, it may not be sufficient to remove all matrix components that can interfere with the analysis. thermofisher.com

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be employed for further purification. thermofisher.comjsbms.jp This involves partitioning the analytes between two immiscible liquid phases, for example, using ethyl acetate (B1210297) to extract the thyroid hormones from the aqueous phase. restek.com

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. nih.govsepscience.com It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analytes while allowing interfering compounds to pass through. The analytes are then eluted with a suitable solvent. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to be particularly effective for thyroid hormone analysis. nih.gov Online SPE systems have also been developed to automate the cleanup process and improve throughput. plos.orgsepscience.com

The optimization of these techniques is crucial to ensure high recovery of the labeled analytes and minimize matrix effects. nih.govsepscience.com For instance, the choice of extraction solvent, pH, and SPE sorbent can significantly impact the efficiency of the extraction process.

Assessment of Methodological Performance: Linearity, Accuracy, Precision, Matrix Effects, and Recovery in Research Samples

The validation of any analytical method is essential to ensure its reliability and suitability for its intended purpose. For LC-MS/MS assays quantifying thyroid hormones using ¹³C₆-T3, this involves a thorough assessment of several key performance parameters. thermofisher.comjsbms.jpnih.govresearchgate.netrestek.comsepscience.comnih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jsbms.jpnih.govrestek.comnih.gov Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A high coefficient of determination (R²) value, typically greater than 0.99, indicates good linearity. jsbms.jpnih.govnih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a sample and the percentage recovered is calculated. nih.govnih.gov Recoveries between 90% and 110% are generally considered acceptable. nih.govnih.gov

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within a single day, while inter-day precision evaluates variability across different days. jsbms.jpnih.govnih.gov CVs of less than 15% are generally required. jsbms.jpnih.gov

Matrix effects occur when components in the sample matrix, other than the analyte, affect the ionization efficiency of the analyte, leading to ion suppression or enhancement. nih.gov These effects can compromise the accuracy of the measurement. Matrix effects are evaluated by comparing the response of the analyte in the presence and absence of the matrix. plos.org The use of a stable isotope-labeled internal standard like ¹³C₆-T3 is crucial for compensating for these effects. nih.gov

Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully extracted from the sample matrix. nih.govresearchgate.netresearchgate.netnih.gov It is determined by comparing the analyte response in a pre-extracted spiked sample to that in a post-extracted spiked sample.

| Performance Parameter | Typical Acceptance Criteria | Reported Values for T3 Quantification using ¹³C₆-T3 |

|---|---|---|

| Linearity (R²) | > 0.99 | > 0.996 nih.gov, > 0.999 jsbms.jpnih.gov |

| Accuracy (% Recovery / % Bias) | 85-115% | 90.4-107% nih.gov, 98.9-99.4% nih.gov, 84.9-114.8% nih.gov |

| Intra-day Precision (%CV) | < 15% | ≤ 5.3% nih.gov, 0.8-1.6% nih.gov, 4.2-14.0% nih.gov |

| Inter-day Precision (%CV) | < 15% | ≤ 5.3% nih.gov, 1.9-2.6% nih.gov, 0.4-17.9% nih.gov |

| Recovery (%) | Consistent and reproducible | 92.8-95.4% researchgate.net, 96-107% endocrine-abstracts.org |

Application of this compound as an Internal Standard and Tracer in Bioanalytical Studies

The unique properties of ¹³C₆-T3 make it an invaluable tool not only as an internal standard for quantification but also as a tracer in metabolic studies. thermofisher.comjsbms.jpnih.govresearchgate.netresearchgate.netrestek.comendocrine-abstracts.org

Integration of Internal Standards for Correcting for Procedural Recovery and Ion Suppression in LC-MS/MS

The primary role of ¹³C₆-T3 in LC-MS/MS assays is to serve as an internal standard to correct for analytical variability. jsbms.jpnih.govresearchgate.net Because it is added to the sample at the beginning of the workflow, it experiences the same potential losses during extraction and cleanup as the endogenous T3. nih.gov

Furthermore, ¹³C₆-T3 co-elutes with the native T3 during chromatography, meaning it is subjected to the same matrix-induced ion suppression or enhancement in the mass spectrometer's ion source. nih.govlctsbible.comchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise final concentration measurement. nih.govresearchgate.net This is particularly critical when analyzing complex biological matrices where significant matrix effects are common. nih.gov

Utilization in Surrogate Matrix and Surrogate Analyte Methodologies for Endogenous Compound Analysis

The quantification of endogenous molecules is often complicated by the inability to obtain a truly "blank" or analyte-free biological matrix for the preparation of calibration standards. To address this, two primary strategies have been developed: the surrogate matrix approach and the surrogate analyte approach. chromatographyonline.comtandfonline.com 3,3',5-Triiodo-L-thyronine-¹³C₆ is instrumental in the latter and can also be used to validate the former.

In the surrogate matrix approach , calibration standards of the authentic, unlabeled 3,3',5-Triiodo-L-thyronine are prepared in a matrix that is devoid of the analyte but aims to mimic the physical and chemical properties of the actual biological sample. tandfonline.com This could be a stripped matrix (e.g., charcoal-stripped serum), a synthetic matrix (e.g., a solution of bovine serum albumin in phosphate-buffered saline), or a diluted version of the authentic matrix. youtube.com The underlying assumption is that the matrix effects—the influence of co-eluting endogenous components on the ionization of the analyte—will be comparable between the surrogate and the authentic matrix. chromatographyonline.com 3,3',5-Triiodo-L-thyronine-¹³C₆ can be used as an internal standard in this approach to correct for variability in sample preparation and instrument response.

The surrogate analyte approach offers a more direct solution by utilizing the stable isotope-labeled version of the analyte, such as 3,3',5-Triiodo-L-thyronine-¹³C₆, to create the calibration curve directly within the authentic biological matrix. tandfonline.comcstti.com Since the mass of the labeled standard is different from the endogenous analyte, it can be distinguished by a mass spectrometer. researchgate.net This method relies on the principle that the physicochemical properties of the stable isotope-labeled analyte are nearly identical to its unlabeled counterpart, ensuring that they experience similar extraction recovery, chromatographic retention, and ionization efficiency. cstti.com A key requirement for the successful application of this approach is the demonstration of parallelism, which confirms that the response of the surrogate analyte accurately reflects the response of the endogenous analyte across the calibration range. tandfonline.com

The use of 3,3',5-Triiodo-L-thyronine-¹³C₆ as a surrogate analyte is particularly advantageous because it allows for the accurate determination of the endogenous concentration by creating calibration standards in the actual sample matrix, thereby inherently correcting for matrix effects. researchgate.net This approach, however, necessitates the use of a third, distinct compound to serve as the internal standard for both the endogenous analyte and the surrogate analyte. cstti.com This internal standard can be another stable isotope-labeled form of the analyte or a structural analog.

| Methodology | Description | Role of 3,3',5-Triiodo-L-thyronine-¹³C₆ | Advantages | Considerations |

|---|---|---|---|---|

| Surrogate Matrix | Calibration standards of the unlabeled analyte are prepared in a matrix devoid of the endogenous compound. chromatographyonline.com | Typically used as an internal standard to monitor analytical variability. | Can be used when a labeled standard is not available as a surrogate analyte. | Requires careful validation to ensure the surrogate matrix accurately mimics the authentic matrix; potential for differing matrix effects. chromatographyonline.com |

| Surrogate Analyte | Calibration standards are prepared using the stable isotope-labeled analyte directly in the authentic biological matrix. tandfonline.com | Serves as the calibrator (surrogate analyte) for the endogenous, unlabeled compound. cstti.com | Inherently corrects for matrix effects and extraction recovery; allows for the creation of quality controls at concentrations below the endogenous level. chromatographyonline.comresearchgate.net | Requires the availability of a high-purity stable isotope-labeled standard; necessitates a separate internal standard for quantification. cstti.com |

Chromatographic Separation Strategies for Resolution of Labeled and Unlabeled Iodothyronines

The successful application of 3,3',5-Triiodo-L-thyronine-¹³C₆ in quantitative assays, particularly when used as a surrogate analyte or internal standard, is critically dependent on the chromatographic separation of the labeled and unlabeled forms from each other and from other related iodothyronines. While mass spectrometry can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio, chromatographic separation is crucial to prevent ion suppression and ensure accurate quantification, especially when dealing with isomers.

Liquid chromatography (LC) is the predominant technique for the analysis of thyroid hormones. endocrine-abstracts.orgthermofisher.com The separation of iodothyronines, which are structurally very similar, requires optimized chromatographic conditions. Reversed-phase chromatography is commonly employed, utilizing columns with various stationary phases to achieve the desired resolution.

Research has demonstrated the efficacy of different column chemistries for this purpose. For instance, a Luna Omega Polar C18 column has been successfully used to achieve complete chromatographic separation of twelve different thyroid hormone metabolites, including T3 and its labeled counterpart, within a short 7-minute method. endocrine-abstracts.org Another approach utilized an Ascentis Express Phenyl-Hexyl column, which provided baseline resolution of closely related thyroid hormones. sigmaaldrich.com The Raptor Biphenyl column has also been shown to be effective for the rapid and sensitive analysis of thyroid hormones. chromatographyonline.com

The mobile phase composition is another critical parameter. Typically, a gradient elution is used, involving a mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape and ionization) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of the analytes based on their hydrophobicity.

| Stationary Phase (Column) | Mobile Phase A | Mobile Phase B | Gradient Conditions | Reference |

|---|---|---|---|---|

| Luna Omega 1.6µm Polar C18 | Not specified | Not specified | 7-minute method achieving complete separation of 12 thyroid hormone metabolites. | endocrine-abstracts.org |

| Ascentis Express Phenyl-Hexyl | Not specified | Not specified | Baseline resolution of T4, T3, and rT3. | sigmaaldrich.com |

| Raptor Biphenyl | Water with 0.1% formic acid | Methanol with 0.1% formic acid | Gradient from 30% to 95% B over 2.5 minutes. | chromatographyonline.com |

| Vanquish HPLC System | Not specified | Not specified | 6-minute analytical gradient. | thermofisher.com |

The choice of the stable isotope label (¹³C₆) in 3,3',5-Triiodo-L-thyronine-¹³C₆ is significant. The six-carbon atom enrichment provides a clear mass shift of 6 Da from the unlabeled compound, which is easily resolved by modern mass spectrometers and minimizes the risk of isotopic crosstalk. nih.gov This, combined with robust chromatographic methods, ensures the high specificity and accuracy required for the definitive quantification of endogenous 3,3',5-Triiodo-L-thyronine.

Investigation of Reverse Triiodothyronine Metabolic Pathways Using 3,3 ,5 Triiodo L Thyronine 13c6 Tracers

Enzymatic Deiodination Pathways of 3,3',5-Triiodo-L-thyronine

The deiodination process, catalyzed by a family of selenoenzymes known as deiodinases, is a critical step in the activation and inactivation of thyroid hormones. qiagen.comnih.gov These enzymes are integral membrane proteins characterized by the presence of the rare amino acid selenocysteine (B57510) in their active center, which is essential for their catalytic activity. nih.gov There are three main types of deiodinases (D1, D2, and D3), each with distinct tissue distributions, catalytic properties, and roles in regulating thyroid hormone homeostasis. nih.gov

Characterization of Type 1 Deiodinase (D1) Activity on 3,3',5-Triiodo-L-thyronine-¹³C₆ Substrate

Type 1 deiodinase (D1) is primarily located in the liver, kidneys, and thyroid. wikipedia.org It is capable of catalyzing both the outer ring deiodination (ORD) that converts thyroxine (T4) to the more biologically active T3, and the inner ring deiodination (IRD) that metabolizes T4 to the inactive reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (3,3'-T2). qiagen.comnih.gov Studies have shown that T3 can stimulate the activity and mRNA levels of D1 in the anterior pituitary. nih.gov While specific studies detailing the use of 3,3',5-Triiodo-L-thyronine-¹³C₆ with D1 are not extensively available in the provided results, the established role of D1 in T3 metabolism implies that it would act on the ¹³C₆-labeled substrate to produce ¹³C-labeled 3,3'-T2. The kinetic properties of D1 have been studied, and it follows a ping-pong mechanism where the thyroid hormone and a cofactor compete for the enzyme's active site. e-enm.org

Role of Type 2 Deiodinase (D2) and Type 3 Deiodinase (D3) in 3,3',5-Triiodo-L-thyronine Metabolism using Labeled Analogues

Type 2 deiodinase (D2) is predominantly found in the central nervous system, pituitary gland, brown adipose tissue, and heart. wikipedia.org Its main function is the ORD of T4 to T3, thereby providing a localized source of active hormone to specific tissues. qiagen.comjci.org D2 is considered the major source of plasma T3 in euthyroid humans. jci.org The activity of D2 is tightly regulated by its substrate, T4, which accelerates its degradation. jci.org While D2's primary role is T4 activation, its interaction with T3, and by extension T3-¹³C₆, is mainly regulatory, as T3 negatively regulates D2 gene transcription. jci.org

Type 3 deiodinase (D3) is the primary physiological inactivator of thyroid hormones. nih.gov It is highly expressed in the placenta, pregnant uterus, and fetal tissues, as well as in some tumors. nih.govnih.gov D3 exclusively catalyzes the IRD of thyroid hormones, converting T4 to the inactive rT3 and T3 to 3,3'-T2. nih.govnih.gov Therefore, when using 3,3',5-Triiodo-L-thyronine-¹³C₆ as a tracer, D3 would be responsible for its conversion to ¹³C-labeled 3,3'-T2, effectively terminating its biological activity. nih.govnih.gov The critical role of D3 is highlighted in D3 knockout mice, which exhibit neonatal thyrotoxicosis due to impaired T3 clearance. nih.gov

Kinetic Studies of Deiodinase Enzymes with 3,3',5-Triiodo-L-thyronine-¹³C₆ to Determine Reaction Rates and Substrate Flux

Kinetic studies using isotopically labeled iodothyronines have been crucial in understanding the dynamics of thyroid hormone metabolism. Although specific kinetic data for 3,3',5-Triiodo-L-thyronine-¹³C₆ with each deiodinase is not detailed in the search results, general kinetic parameters for the deiodination of T3 have been established. For instance, studies in patients with liver cirrhosis have shown profound changes in the kinetics of various iodothyronines, suggesting an inhibition of 5'-deiodination pathways. nih.gov Such studies allow for the calculation of metabolic clearance rates (MCRs) and production rates (PRs) of different thyroid hormone metabolites. The use of ¹³C₆-labeled T3 would enable highly specific and sensitive quantification of these kinetic parameters through mass spectrometry, allowing for a precise determination of substrate flux through the different deiodination pathways under various physiological and pathological conditions.

Conjugation and Elimination Pathways of 3,3',5-Triiodo-L-thyronine Metabolites

In addition to deiodination, conjugation reactions, primarily glucuronidation and sulfation, represent major pathways for the metabolism and elimination of thyroid hormones and their metabolites. qiagen.comdoi.org These processes increase the water solubility of the compounds, facilitating their excretion.

Research into Glucuronidation and Sulfation of 3,3',5-Triiodo-L-thyronine and Its Metabolites

Glucuronidation is a significant metabolic pathway for both T4 and T3, catalyzed by UDP-glucuronosyltransferases (UGTs) mainly in the liver. doi.org This can occur on both the phenolic hydroxyl and carboxyl groups of the thyronine molecule. doi.org Multiple human UGT isoforms are involved in T3 glucuronidation, with UGT1A1, UGT1A3, UGT1A8, and UGT1A10 being the major isoforms for phenolic glucuronidation, and UGT1A3 being the primary enzyme for acyl glucuronidation. doi.org Generally, UGT activity is lower for T3 compared to T4. doi.orgresearchgate.net In rainbow trout, the apparent Km and Vmax for T3 glucuronidation were found to be 1.1 µM and 4.3 nmol/mg protein/hr, respectively. nih.gov

Sulfation is another important conjugation pathway that facilitates the degradation of thyroid hormones. nih.gov This reaction is catalyzed by sulfotransferases. Studies in rat tissues have shown that T3 sulfation activity is most abundant in the liver, kidney, and brain. nih.gov The hepatic conversion of T3 to T3 sulfate (B86663) (T3S) in rats has a Km of 114 µM and a maximum velocity of 159 pmol/mg protein/h. nih.gov In Xenopus laevis oocytes, the substrate preference for sulfotransferase activity is rT3 >> 3,3'-T2 > T4 > T3. nih.gov

Cellular Transport and Intracellular Dynamics Probed with 3,3',5-Triiodo-L-thyronine-¹³C₆

For thyroid hormones to exert their biological effects, they must be transported across the cell membrane to reach their nuclear receptors. restorativemedicine.org This transport is an active, energy-dependent process. restorativemedicine.orgnih.gov Studies in rat skeletal myoblasts have identified a temperature-dependent, energy-requiring, saturable, and stereospecific uptake mechanism for T3. nih.gov Kinetic analysis of this transport defined a process with a Km of 17 ± 5.6 nM and a maximum velocity of 83 ± 35 pmol/mg DNA. nih.gov The cell surface of these myoblasts was found to have both high-affinity (Ka = 1.6 x 10⁹ M⁻¹) and low-affinity (Ka = 5.4 x 10⁶ M⁻¹) binding sites for T3. nih.gov

The use of 3,3',5-Triiodo-L-thyronine-¹³C₆ as a tracer would be highly advantageous in studying these transport mechanisms. It would enable researchers to differentiate the exogenous labeled hormone from endogenous T3, allowing for precise measurements of uptake rates, intracellular concentrations, and the dynamics of nuclear translocation without the interference of endogenous hormone pools.

Investigating the Involvement of Organic Anion Transporters (OATPs) and Monocarboxylate Transporters (MCTs)

The entry of thyroid hormones into target cells is a crucial, carrier-mediated process. Two principal families of transporters are implicated in this process: the Organic Anion-Transporting Polypeptides (OATPs) and the Monocarboxylate Transporters (MCTs). The use of 3,3',5-Triiodo-L-thyronine-13C6 as a tracer is pivotal in elucidating the specific roles of these transporters in rT3 uptake, allowing for precise differentiation from endogenous hormone pools.

Research has identified OATP1C1 as a high-affinity transporter for T4 and rT3. nih.gov This transporter is prominently expressed at the blood-brain barrier, suggesting a key role in regulating thyroid hormone access to the central nervous system. nih.gov Studies in cells engineered to express OATP1C1 have demonstrated its capacity to transport rT3, although its affinity may be more pronounced for T4. nih.gov The ability to use a 13C-labeled rT3 tracer in such cellular models would enable highly accurate kinetic studies, providing precise measurements of transport rates and affinities without interference from unlabeled thyroid hormones.

The following table summarizes the characteristics of key transporters in relation to thyroid hormone transport. The use of 13C-labeled tracers would be instrumental in refining these kinetic parameters for rT3.

| Transporter | Substrate Affinity for rT3 | Key Tissue Expression | Potential Role in rT3 Metabolism |

| OATP1C1 | High | Blood-brain barrier, Astrocytes | Primary transporter of rT3 into the brain. nih.gov |

| MCT8 | Less defined than for T3/T4 | Brain, Liver, Kidney, Heart | Potential secondary or cell-type-specific transporter of rT3. nih.gov |

Tracing Intracellular Distribution and Turnover of Labeled Reverse Triiodothyronine in Cell Models

Once inside the cell, rT3 undergoes further metabolic processing, primarily through deiodination. The principal pathway for rT3 breakdown is 5'-deiodination, which converts rT3 into 3,3'-diiodothyronine (3,3'-T2). nih.gov This enzymatic process is a key step in the inactivation of thyroid hormones.

The use of this compound in cell culture models provides an unparalleled opportunity to trace the intracellular journey of rT3. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can track the appearance of 13C-labeled 3,3'-T2 and other potential metabolites over time. This allows for the precise calculation of turnover rates and the identification of factors that may influence rT3 metabolism.

For instance, studies in human adipose tissue cells have determined the kinetics of rT3 deiodination. nih.gov While these studies utilized radioimmunoassays, the application of a stable isotope tracer like this compound would offer enhanced safety and specificity. The ability to distinguish the tracer and its metabolites from their endogenous, unlabeled counterparts is a significant advantage in kinetic modeling.

The table below presents kinetic data for rT3 degradation from a study on human adipose tissue cells. Future studies using 13C-labeled rT3 could build upon this data to provide a more detailed understanding of intracellular rT3 turnover in various cell types.

| Cell Type | Apparent Michaelis Constant (Km) for rT3 | rT3 Degradation Rate |

| Human Adipose Tissue Cells | 3 nM | 115 pg/h/mg protein |

Data from Wolf et al., 1991. nih.gov

Mechanistic and Biological Studies of Reverse Triiodothyronine in in Vitro and Animal Models Utilizing Isotopic Labeling

Interactions of Reverse Triiodothyronine with Thyroid Hormone Receptors and Related Proteins (Non-Clinical)

Reverse T3, often considered an inactive metabolite of thyroxine (T4), has been shown to interact with various cellular receptors, influencing signaling pathways and gene expression.

Binding Affinity Studies to Nuclear Thyroid Hormone Receptors (TRα, TRβ) in Cell-Free Systems or Cell Lines

The genomic actions of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), of which there are two main isoforms, TRα and TRβ. embopress.orgwikipedia.org Studies have consistently shown that the affinity of rT3 for these nuclear receptors is significantly lower than that of the biologically active hormone, triiodothyronine (T3). T3 binds to these receptors with an affinity that is approximately 10 to 30 times higher than that of T4. nih.govd-nb.info The dissociation constants for liver nuclear receptors are reported to be 2 x 10⁻¹⁰ M for T3 and 2 x 10⁻⁹ M for T4. nih.gov While specific binding affinity values for rT3 are not as frequently reported in direct comparison, its characterization as a very poor competitor for T3 binding to nuclear receptors underscores its low affinity. acs.org This low affinity for TRα and TRβ is a key reason why rT3 is often considered biologically inactive in the context of classical genomic thyroid hormone action. The differential binding affinities of thyroid hormone analogues are crucial in determining their biological potency in regulating processes like thyrotropin (TSH) production. nih.gov In studies comparing various thyroid hormone analogues, L-T3 and triiodothyroacetic acid (triac) showed the highest potency, while rT3's affinity is known to be much lower. nih.gov

Interactive Table: Relative Binding Affinities of Thyroid Hormones to Nuclear Receptors

| Compound | Relative Affinity to TRs | Potency in Regulating TSH |

| L-Triiodothyronine (L-T3) | High | High |

| L-Thyroxine (L-T4) | Low (10-30 fold less than T3) | Low (enhanced by conversion to T3) |

| Reverse T3 (rT3) | Very Low | Very Low |

| Triiodothyroacetic acid (triac) | High | High |

Investigation of Interactions with Membrane Receptors (e.g., Integrin αvβ3) and Subsequent Signaling Pathways in In Vitro Models

Beyond the nucleus, thyroid hormones can initiate rapid, non-genomic effects through interactions with membrane-bound receptors, such as the integrin αvβ3 receptor. nih.govfrontiersin.org This receptor is highly expressed in proliferating cells, including cancer cells. ibshypo.com Both T3 and its precursor T4 can bind to integrin αvβ3, but T4 often exhibits the dominant action at this site. ibshypo.com

Recent research has provided evidence that rT3 also interacts with the integrin αvβ3 receptor. nih.govhealthunlocked.com Molecular docking analyses have confirmed this interaction, although the binding affinity of rT3 is calculated to be lower than that of T3. frontiersin.org This interaction is significant as it can trigger downstream signaling cascades. For instance, the binding of thyroid hormones to integrin αvβ3 can activate pathways like the mitogen-activated protein kinase (MAPK) cascades (including ERK1/2), phosphatidylinositol 3-kinase (PI3K), and phospholipase Cγ (PLCγ). nih.govyoutube.commdpi.comresearchgate.net

Studies in rat hippocampus have shown that rT3, through its interaction with integrin αvβ3, can activate signaling pathways involving PKA, CaMKII, and p38MAPK. nih.gov This activation was shown to restore certain enzyme activities that were diminished in a state of congenital hypothyroidism. nih.gov Furthermore, research in Neuro-2A cells has demonstrated that TH-induced neurite growth is mediated by both TRα and integrin αvβ3, leading to the phosphorylation of downstream proteins like FAK, Akt, and ERK1/2. frontiersin.org

Modulation of Gene Expression and Cellular Processes by Reverse Triiodothyronine in Cultured Cells and Animal Tissues

While rT3 has a very low affinity for nuclear thyroid hormone receptors, it is not entirely devoid of influence on gene expression and cellular functions. In the absence of a ligand, TRs can actively repress gene transcription. umich.edu The binding of an agonist like T3 leads to the activation of gene transcription. nih.gov Given rT3's minimal binding to TRs, it is unlikely to directly activate gene expression in the same manner as T3.

However, through its non-genomic actions initiated at membrane receptors like integrin αvβ3, rT3 can indirectly influence gene expression. frontiersin.org For example, the activation of the MAPK/ERK pathway is known to culminate in the regulation of transcription factors, thereby altering gene expression that controls cellular processes like proliferation, differentiation, and apoptosis. nih.govimrpress.com

In specific contexts, such as the developing rat hippocampus under hypothyroid conditions, rT3 has been shown to restore the phosphorylation of glial fibrillary acidic protein (GFAP) and normalize the activity of enzymes like aspartate transaminase and glutamine synthetase. nih.gov It also improved glucose uptake and lactate (B86563) dehydrogenase activity in this model. nih.gov In contrast, studies on adenine (B156593) nucleotide translocase (ANT) gene expression in rat liver, heart, and kidney showed no significant difference in response to varying thyroid states, suggesting that the long-term action of thyroid hormones on this transporter is not due to a direct effect on its gene expression. nih.gov

Elucidation of Reverse Triiodothyronine's Role in Specific Physiological Contexts (Animal Models)

Animal models have been instrumental in exploring the potential physiological roles of rT3, particularly in metabolic regulation and developmental processes.

Impact on Developmental Processes in Animal Models (e.g., Xenopus laevis, neonatal rat brain)

Thyroid hormones are critical for normal development, particularly of the brain. nih.govnih.govnih.gov In the neonatal rat brain, both TRα and TRβ are present, and their distribution changes during development. bioscientifica.com Studies have shown that rT3 can have effects in the developing brain. In a rat model of congenital hypothyroidism, rT3 was able to restore several neurochemical parameters in the hippocampus. nih.govhealthunlocked.com This suggests that rT3 may play a role in mitigating some of the neurological deficits associated with hypothyroidism during development. However, it's also noted that in the fetal rat brain, systemically administered T3 does not effectively stimulate gene expression, whereas T4 does, likely due to local conversion to T3 within the brain. oup.com This underscores the importance of local thyroid hormone metabolism in brain development.

The metamorphosis of the amphibian Xenopus laevis is a classic model for studying thyroid hormone action. umich.edunih.govyoutube.com This process is entirely dependent on thyroid hormones, with T3 being the primary causative agent. nih.govyoutube.com The expression of TRs is crucial for mediating these developmental changes. nih.govoup.com During metamorphosis, thyroid hormone levels rise, leading to dramatic transformations. nih.gov While T3 is the main actor, the entire system of thyroid hormone synthesis, transport, and metabolism, including the production of rT3, is tightly regulated to ensure proper developmental timing. umich.edunih.govresearchgate.net The presence of deiodinases that produce rT3 highlights a mechanism to modulate the levels of active T3 in specific tissues and at specific times during this critical developmental window. umich.edu

Tissue-Specific Metabolism and Action of Reverse Triiodothyronine in Diverse Animal Species

The metabolism of thyroid hormones is a highly regulated process that varies significantly between different tissues and animal species. Reverse triiodothyronine (rT3), an isomer of the active hormone triiodothyronine (T3), is a key player in this local control of thyroid hormone action. Studies utilizing isotopic labeling in various animal models have been instrumental in elucidating the distinct pathways of rT3 metabolism and its tissue-specific roles. While thyroxine (T4) is the primary secretory product of the thyroid gland, its conversion and degradation in peripheral tissues determine the ultimate hormonal effect.

The generation and clearance of rT3 are primarily controlled by a family of selenoenzymes known as deiodinases. endocrine-abstracts.orgbioscientifica.com There are three main types: Type 1 (D1), Type 2 (D2), and Type 3 (D3). holtorfmed.com D1 and D2 are activating enzymes that convert T4 to the biologically active T3, whereas D3 is an inactivating enzyme that converts T4 to rT3 and also T3 to T2. endocrine-abstracts.orgholtorfmed.com The differential expression and activity of these deiodinases across various tissues are fundamental to the tissue-specific metabolism of rT3. bioscientifica.com

Liver and Kidney: The Central Clearinghouses

In most animal models studied, including rats and sheep, the liver and kidneys are the primary sites for rT3 clearance from circulation. bioscientifica.comcapes.gov.br These organs have high expression of the D1 deiodinase, which is unique in its ability to deiodinate both the inner and outer rings of iodothyronines. bioscientifica.comnih.gov In rats, studies with liver and kidney homogenates have shown that D1 efficiently metabolizes rT3. capes.gov.brnih.gov Research using isolated rat hepatocytes demonstrated that rT3 is predominantly metabolized via outer ring deiodination to 3,3'-diiodothyronine (B1196669) (3,3'-T2). nih.gov However, this process is rapidly followed by sulfation, another major pathway in hepatic thyroid hormone metabolism. When sulfation is inhibited, a significant increase in 3,3'-T2 accumulation from rT3 is observed, highlighting the interplay of different metabolic pathways within the liver. nih.gov

Comparative Metabolism in Sheep Models

Studies in sheep, particularly comparing fetal and adult animals, have provided significant insights into rT3 metabolism. Using isotopically labeled tracers, researchers found that the high serum rT3 concentrations in fetal sheep are a result of both increased production from T4 and decreased metabolic clearance. nih.gov Conversely, the low T3 levels in the fetus are due to increased clearance and decreased production from T4. nih.gov This suggests that the deiodinase activity profile is developmentally regulated, with a reduction in 5'-deiodinating activity (which clears rT3 and produces T3) in the fetus. nih.gov

In newborn lambs (7-14 days old), kinetic studies showed that the metabolic clearance rate for rT3 was significantly higher than that for T4, and similar to that of T3. nih.gov In these newborns, peripheral conversion of T4 accounted for the vast majority (84%) of rT3 production. nih.gov This differs from the fetus, indicating a rapid maturation of metabolic pathways after birth. nih.gov

| Parameter | Fetal Sheep | Adult Sheep | Newborn Lamb (7-14 days) |

|---|---|---|---|

| Serum rT3 Level | High | Low | Intermediate/High |

| rT3 Metabolic Clearance Rate (MCR) | Low | High | Higher than fetus, similar to adult |

| rT3 Production Rate (PR) | High | Low | Lower than fetus, similar to adult |

| Primary Source of rT3 | Peripheral T4 conversion | Peripheral T4 conversion | Peripheral T4 conversion (~84%) |

Role of Deiodinases in Tissue-Specific Action

The specific action of rT3, primarily as an inactive metabolite, is to modulate the local availability of active T3. The relative activity of D3 (rT3 producing) and D1/D2 (T3 producing) enzymes dictates the thyroid status within a specific cell or tissue, independent of circulating hormone levels. holtorfmed.comthyroidpatients.ca

For instance, the central nervous system (CNS) and the pituitary gland exhibit unique deiodinase profiles. holtorfmed.com The pituitary has very little D1 and no D3 activity, but significant D2 activity, making it highly sensitive to circulating T4, which it efficiently converts to T3 for feedback regulation. holtorfmed.com In contrast, D3 is highly expressed in other tissues like the skin and placenta, and its expression can be induced in various pathological states (e.g., critical illness, starvation) to conserve energy by reducing metabolic rate. thyroidpatients.cawikipedia.org This upregulation of D3 leads to increased T4 to rT3 conversion and contributes to conditions like the 'low T3 syndrome'. wikipedia.orgnih.gov

| Feature | Type 1 (D1) | Type 2 (D2) | Type 3 (D3) |

|---|---|---|---|

| Function | T4 → T3; rT3 → T2 (Activation & Inactivation) | T4 → T3 (Activation) | T4 → rT3; T3 → T2 (Inactivation) |

| Primary Locations | Liver, Kidney, Thyroid | CNS, Pituitary, Thyroid, Brown Adipose Tissue | CNS, Skin, Placenta |

| Substrate Preference | rT3 > T4 > T3 | T4 > rT3 | T3 > T4 |

| Effect of Propylthiouracil (PTU) | Inhibitory | No effect | No effect |

Emerging Research Frontiers and Methodological Innovations for 3,3 ,5 Triiodo L Thyronine 13c6

Development of Novel Experimental Models for Thyroid Hormone Research

The development of sophisticated experimental models is crucial for dissecting the complex actions of thyroid hormones. The application of 3,3',5-Triiodo-L-thyronine-13C6 in these models provides a powerful approach to trace the fate of this key hormone and its metabolic consequences.

Application in Organoid and Advanced 3D Cell Culture Systems for Metabolic Analysis

Three-dimensional (3D) cell culture systems, including organoids, are increasingly being used to model human physiology and disease in vitro. These systems better recapitulate the complex cell-cell and cell-matrix interactions of native tissues compared to traditional 2D cell cultures. The integration of this compound into these advanced models allows for detailed metabolic analysis and a deeper understanding of thyroid hormone action in a more physiologically relevant context.

For instance, studies using human pluripotent stem cell-derived cardiomyocytes have shown that treatment with 3,3',5-Triiodo-L-thyronine (T3) promotes their maturation, as evidenced by increased cell size, enhanced contractile force, and greater mitochondrial respiratory capacity. nih.govresearchgate.net The use of 13C6-labeled T3 in such systems would enable precise tracking of its uptake, metabolism, and impact on cellular energy pathways. Similarly, in models of pancreatic cell differentiation, T3 has been shown to enhance the development of beta-cell-like phenotypes from human pancreatic duct cell lines. nih.gov Isotopic tracing with this compound could elucidate the specific metabolic reprogramming events that drive this differentiation process.

Table 1: Application of 3,3',5-Triiodo-L-thyronine in Advanced Cell Models

| Cell Model | Key Findings with T3 Treatment | Potential Application of this compound |

| Human iPSC-Cardiomyocytes | Increased cell size, contractile force, and mitochondrial respiration. nih.govresearchgate.net | Trace T3 uptake and its contribution to cardiomyocyte energy metabolism. |

| Human Pancreatic Duct Cell Line | Enhanced differentiation towards a beta-cell-like phenotype. nih.gov | Map metabolic pathways altered by T3 during beta-cell differentiation. |

| Mesenchymal Stem Cells | Increased in vitro chondrogenesis. nih.gov | Elucidate the role of T3 in the metabolic programming of chondrocytes. |

| Human Hepatocarcinoma Cells | Stimulation of proliferation in cells overexpressing TRβ1. nih.gov | Investigate T3-driven metabolic shifts in liver cancer progression. |

Integration of Isotopic Tracing in Advanced In Vivo Animal Models

Genetically engineered mouse models provide invaluable tools for studying thyroid hormone action in the context of a whole organism. nih.gov The use of this compound in these models, combined with techniques like liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of hormone levels and their metabolites in various tissues. nih.govresearchgate.netresearchgate.net This is particularly important in preclinical studies where sample amounts may be limited. nih.govresearchgate.net

Advanced in vivo imaging techniques, such as positron emission tomography (PET), are also being explored in animal models of thyroid disease. mdpi.com While not directly using 13C-labeled compounds, these methods highlight the importance of tracers in understanding thyroid hormone biology in vivo. Isotopic tracing with stable isotopes like 13C6-T3 offers a non-radioactive alternative for detailed metabolic studies in these animal models, providing insights into tissue-specific hormone economy and action. nih.gov

Synergistic Approaches: Combining Isotopic Tracing with Omics Technologies

The integration of stable isotope tracing with high-throughput "omics" technologies represents a powerful strategy to gain a comprehensive understanding of the biological impacts of 3,3',5-Triiodo-L-thyronine.

Metabolomics and Fluxomics Studies Utilizing this compound to Map Metabolic Networks

Metabolomics and fluxomics, the study of the complete set of metabolites and their dynamic changes, respectively, are profoundly enhanced by the use of stable isotope tracers. By introducing this compound into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways. This allows for the mapping of metabolic networks and the quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism.

For example, studies in LDL receptor-deficient mice have used proteomics to identify liver metabolic pathways affected by T3, revealing changes in networks centered around key transcription factors like HNF4α and PPARα. nih.gov The addition of 13C6-T3 tracing would provide a more direct and quantitative assessment of how T3 modulates these metabolic networks, offering deeper insights into its cholesterol-lowering effects.

Transcriptomics and Proteomics in Conjunction with Isotopic Labeling for Integrated Biological Insights

Combining isotopic labeling with transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) offers a multi-dimensional view of cellular responses to thyroid hormone. oup.comnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been used to study the T3-regulated secretome in human hepatoma cells, identifying numerous proteins whose secretion is altered by T3. nih.gov

The use of this compound in conjunction with these omics approaches can help to connect changes in gene and protein expression directly to the metabolic fate of the hormone itself. This integrated approach can reveal how T3-induced alterations in the transcriptome and proteome translate into functional changes in cellular metabolism. For instance, identifying which T3-regulated proteins are involved in specific metabolic pathways that are also shown to be active through 13C6 tracing would provide strong evidence for direct functional links.

Table 2: Synergistic "Omics" Approaches with Isotopic Labeling

| "Omics" Technology | Application with Isotopic Labeling | Potential Insights |

| Metabolomics/Fluxomics | Trace the fate of 13C atoms from this compound through metabolic pathways. | Quantitative mapping of T3-influenced metabolic networks and fluxes. |

| Transcriptomics | Correlate changes in gene expression with the metabolic activity of this compound. | Identify gene regulatory networks that are directly downstream of T3 metabolism. |

| Proteomics (e.g., SILAC) | Quantify changes in protein expression and post-translational modifications in response to this compound. oup.comnih.gov | Link T3-induced proteomic changes to specific metabolic functions. |

Computational Modeling and Systems Biology of Thyroid Hormone Kinetics

Computational modeling and systems biology approaches are becoming increasingly important for integrating complex biological data and generating new hypotheses. nih.govnih.govresearchgate.netoup.comresearchgate.net Physiologically based pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion of thyroid hormones. nih.govoup.com

Data generated from studies using this compound can be used to develop and validate more accurate and predictive computational models of thyroid hormone kinetics. nih.govnih.gov These models can help to:

Predict tissue-specific concentrations of T3 and its metabolites.

Simulate the effects of various physiological and pathological conditions on thyroid hormone economy.

Identify key parameters that control thyroid hormone signaling.

By integrating data from isotopic tracing, omics studies, and advanced experimental models, systems biology approaches can provide a holistic understanding of the multifaceted roles of 3,3',5-Triiodo-L-thyronine in health and disease.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Labeled Thyroid Hormones in Experimental Systems (Non-Clinical Focus)

The use of stable isotope-labeled compounds, such as this compound (¹³C₆-T3), has become instrumental in advancing the understanding of thyroid hormone kinetics. In non-clinical experimental systems, these tracers allow for the precise differentiation between endogenously produced hormones and exogenously administered ones. This capability is crucial for developing robust pharmacokinetic/pharmacodynamic (PK/PD) models that can accurately describe the absorption, distribution, metabolism, and excretion (ADME) of triiodothyronine (T3).

Physiologically based pharmacokinetic (PBPK) models are a key tool in this field. oup.comnih.gov These models integrate physiological and biochemical data to simulate the fate of a compound in the body. For labeled thyroid hormones, PBPK models can be constructed to describe the dynamics of T3 in various compartments, such as blood, liver, thyroid, and other tissues. nih.govgithub.com By using ¹³C₆-T3, researchers can trace the administered hormone's journey through these compartments without the confounding presence of endogenous T3, leading to more accurate parameter estimation for clearance, volume of distribution, and bioavailability. researchgate.net

For instance, studies using ¹³C-labeled thyroxine (T4) have successfully quantified pharmacokinetic parameters in adults, demonstrating the power of this technique. researchgate.net Similar non-clinical studies with ¹³C₆-T3 are essential for understanding the faster metabolism and distinct tissue distribution of T3 compared to T4. These experimental models can simulate how T3 levels in target tissues relate to systemic exposure and subsequent physiological responses, such as the regulation of thyroid-stimulating hormone (TSH). nih.gov The integration of PBPK models with PD models allows for the prediction of how changes in T3 concentration at the target site, tracked via ¹³C₆-T3, will alter cellular and physiological outcomes. oup.com

Table 1: Key Pharmacokinetic Parameters Investigated Using Labeled Thyroid Hormones (e.g., ¹³C₆-T3) in Experimental Models

| Parameter | Description | Significance in Modeling |

|---|---|---|

| Oral Clearance (CL/F) | The rate at which the hormone is removed from the body after oral administration. | Essential for determining metabolic and excretory efficiency. researchgate.net |

| Apparent Volume of Distribution (V/F) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of hormone distribution into body tissues versus plasma. researchgate.net |

| Time to Peak Concentration (Tmax) | The time required to reach the maximum concentration in plasma after administration. | Characterizes the rate of absorption of the hormone. researchgate.net |

| Half-life (t½) | The time required for the concentration of the hormone in the body to be reduced by one-half. | Determines the duration of the hormone's effect and dosing frequency. nih.gov |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for understanding the efficiency of absorption and first-pass metabolism. |

| Tissue:Blood Partition Coefficient | The ratio of the concentration of a chemical in a specific tissue to the concentration in blood at steady state. | Used in PBPK models to predict tissue-specific accumulation. nih.gov |

Simulation of Complex Metabolic Pathways and Enzyme-Substrate Interactions

The ¹³C₆ labeling of T3 provides an unparalleled tool for simulating and dissecting its complex metabolic pathways. Thyroid hormone metabolism is primarily governed by a family of selenoenzymes called deiodinases (D1, D2, D3), which are responsible for activating and inactivating thyroid hormones. nih.gov Additionally, conjugation reactions, such as sulfation and glucuronidation, represent another major route for T3 metabolism and elimination. nih.gov

Using ¹³C₆-T3 in experimental systems allows researchers to trace the metabolic fate of T3 with high precision. When ¹³C₆-T3 is introduced, its metabolic products—such as ¹³C₆-labeled 3,3'-diiodothyronine (B1196669) (T2) formed by the action of D3 deiodinase—can be distinguished from the same metabolites produced from endogenous T4 or T3. nih.gov This enables a clear quantification of the flux through different metabolic routes.

Table 2: Major Metabolic Pathways and Enzymes for T3 Traced with ¹³C₆-T3

| Pathway | Enzyme(s) | Primary Metabolite(s) | Significance |

|---|---|---|---|

| Inner Ring Deiodination (Inactivation) | Type 3 Deiodinase (D3) | 3,3'-Diiodothyronine (3,3'-T2) | The main pathway for T3 inactivation and clearance. nih.gov |

| Outer Ring Deiodination | Type 1 (D1) & Type 2 (D2) Deiodinases | 3,5-Diiodothyronine (3,5-T2) | Contributes to T3 degradation, though less prominent than D3 action. nih.gov |

| Sulfation | Sulfotransferases (SULTs) | T3-sulfate (T3S) | Increases water solubility for excretion; can also act as a reservoir for T3. nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | T3-glucuronide (T3G) | Facilitates biliary and urinary excretion of T3. nih.gov |

| Side Chain Modification | Various enzymes | Triiodothyroacetic acid (Triac) | Produces metabolites with different biological activities and receptor affinities. nih.gov |

Future Directions and Outstanding Research Questions

Refinement of Isotopic Purity and Synthesis Methods for Complex Labeled Analogues

A critical challenge in the use of ¹³C₆-T3 for sensitive tracer studies is ensuring the highest possible isotopic purity. The presence of unlabeled T3 (¹²C-T3) or incompletely labeled analogues within a ¹³C₆-T3 preparation can interfere with the accurate measurement of low concentrations of the tracer, particularly when studying subtle metabolic shifts. Future research must focus on refining the multi-step synthetic processes to maximize the incorporation of ¹³C atoms and improve purification techniques to remove any residual unlabeled or partially labeled molecules.

The synthesis of thyroid hormones is a complex process involving several key steps, including the iodination of tyrosine residues and the coupling of iodotyrosine molecules, historically catalyzed by enzymes like thyroperoxidase (TPO). youtube.comyoutube.com Chemical synthesis of a ¹³C₆-labeled analogue requires a ¹³C-labeled tyrosine precursor and precise control over subsequent reactions to ensure the label is retained and correctly positioned. The development of more efficient and stereospecific synthetic routes is an ongoing area of research. This includes exploring novel catalytic methods that can improve yields and reduce the formation of impurities, thereby simplifying the final purification process.

Furthermore, there is a growing need for more complex labeled analogues beyond ¹³C₆-T3 to investigate specific biological questions. For example, dual-labeled isotopes (e.g., combining ¹³C and ¹⁵N) or labeling specific metabolic sites could provide even deeper insights into hormone processing and degradation. The synthesis of these more complex molecules presents significant challenges, requiring innovative synthetic strategies to achieve the desired labeling pattern with high purity.

Addressing Analytical Challenges and Confounding Factors in High-Throughput Tracer Studies

While ¹³C₆-T3 offers significant advantages, its application in high-throughput tracer studies is not without analytical hurdles. A primary challenge is the potential for analytical interference and the need for extremely sensitive and specific detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Despite significant advances, routine thyroid assays can be susceptible to analytical errors that may lead to spurious results. nih.gov Ensuring the standardization and harmonization of these advanced analytical methods across different laboratories is crucial for the comparability of data from large-scale studies. nih.gov

Several confounding factors can also impact the results of tracer studies. Biological variability, influenced by genetics, diet (especially iodine and selenium intake), and environmental exposures, can alter thyroid hormone metabolism and kinetics. nih.govfrontiersin.org For example, genetic factors can account for significant interindividual variations in TSH and thyroid hormone levels. nih.gov Environmental chemicals may act as endocrine disruptors, altering the function of key proteins involved in hormone synthesis, transport, and metabolism. nih.gov

Future research must focus on developing analytical and statistical methods to account for these confounders. This includes creating comprehensive study designs that control for dietary variables and employing advanced data analysis techniques to identify and adjust for the effects of genetic background and environmental exposures. Close collaboration between clinicians and laboratory scientists is essential to navigate these complexities, ensuring that results are interpreted correctly within the appropriate clinical and biological context. nih.gov

Table 3: Summary of Analytical Challenges and Confounding Factors in ¹³C₆-T3 Tracer Studies

| Category | Specific Challenge / Factor | Mitigation Strategy / Future Direction |

|---|---|---|

| Analytical | Isotopic Impurity | Refinement of synthesis and purification; development of higher-resolution mass spectrometry. |

| Assay Standardization | International efforts for method harmonization; use of certified reference materials. nih.gov | |

| Matrix Effects in Mass Spectrometry | Improved sample preparation techniques; use of internal standards. | |

| Biological | Genetic Variability | Genome-wide association studies (GWAS) to identify influential genes; stratification of data by genotype. nih.gov |

| Dietary Influences (Iodine, Selenium) | Controlled feeding in experimental models; detailed dietary assessment and statistical adjustment in human studies. nih.govfrontiersin.org | |

| Environmental | Exposure to Endocrine Disruptors | Screening for chemical exposures; developing models that incorporate the effects of chemical interference. nih.govnih.gov |

| Co-morbidities | Careful selection of experimental subjects; statistical modeling to account for disease states. |

Q & A

Q. How can researchers verify the purity and isotopic enrichment of 3,3',5-Triiodo-L-thyronine-13C6?

Methodological Answer:

- Purity : Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to confirm ≥95% purity, as standardized by suppliers like Cerilliant Corporation and IsoSciences .

- Isotopic Enrichment : Employ high-resolution mass spectrometry (HRMS) to validate the isotopic pattern. For example, HRMS data should show a molecular ion peak at m/z 656.93 (calculated) with <5 ppm mass accuracy, as demonstrated in synthesis studies .

- Cross-Validation : Compare the compound’s retention time and fragmentation pattern with unlabelled T3 using LC-MS/MS to rule out impurities .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store neat (solid) at +4°C for short-term use or aliquot into inert solvents (e.g., methanol) and freeze at -80°C for long-term stability . Avoid repeated freeze-thaw cycles to prevent degradation.

- Handling : Use amber vials to minimize light-induced degradation. Prepare working solutions in nitrogen-purged solvents to reduce oxidation .

- Safety : Follow OSHA HCS guidelines for thyroid hormone analogs, including PPE (gloves, lab coat) and fume hood use during weighing .

Q. How is this compound used as an internal standard in thyroid hormone assays?

Methodological Answer:

- Spiking Protocol : Add a fixed concentration (e.g., 100 ng/mL) to biological matrices (serum, plasma) before extraction to correct for recovery losses during sample preparation .

- Quantification : Use isotope dilution mass spectrometry (ID-MS) with a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects. Calibration curves should span physiologically relevant ranges (0.1–100 ng/mL) .

- Validation : Ensure <15% coefficient of variation (CV) in intra- and inter-assay precision tests .

Advanced Research Questions

Q. What synthetic challenges arise in the preparation of 13C6-labeled T3, and how are they addressed?

Methodological Answer:

- Key Challenges :

- Isotopic Incorporation : Ensuring uniform 13C6 labeling in the phenolic ring (Scheme 1, step d) requires optimizing coupling reactions with N-acetyl-L-tyrosine ethyl ester and Cu(OAc)₂ catalysis .

- Iodination Specificity : Selective iodination at the 3, 3', and 5 positions can lead to byproducts (e.g., reverse T3). Use NaBr and selectfluor to control regioselectivity .

- Purification : Employ preparative HPLC with a C18 column (gradient: 20–80% acetonitrile in 0.1% formic acid) to isolate >98% pure product .

Q. How can researchers resolve discrepancies in T3-13C6 quantification across different analytical platforms?

Methodological Answer:

- Source of Variability : Differences in ionization efficiency (e.g., ESI vs. APCI in LC-MS) or cross-reactivity in immunoassays (e.g., Arbor Assays Kit) .

- Mitigation Strategies :

- Cross-Platform Calibration : Use a harmonized reference material (e.g., Cerilliant’s 100 µg/mL standard) to normalize results .

- Orthogonal Methods : Validate immunoassay data with LC-MS/MS, particularly for low-concentration samples (<1 ng/mL) .

- Matrix Effects : Spike deuterated analogs (e.g., T3-d3) to distinguish endogenous vs. exogenous T3 in complex matrices .

Q. What experimental designs are critical for tracing T3-13C6 metabolism in in vitro models?

Methodological Answer:

- Tracer Studies : Incubate cells (e.g., hepatocytes) with 13C6-T3 (1–10 µM) and monitor deiodination to 3,3'-T2 using HRMS. Include controls with unlabelled T3 to assess isotopic dilution .

- Kinetic Analysis : Calculate fractional turnover rates (k) using nonlinear regression of time-course data. Correct for intracellular uptake delays .

- Enzyme Inhibition : Co-treat with DIO1/2 inhibitors (e.g., iopanoic acid) to isolate specific metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.